n-(2-Aminophenyl)-4-((4-fluoro-1h-indazol-1-yl)methyl)benzamide
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Overview
Description
n-(2-Aminophenyl)-4-((4-fluoro-1h-indazol-1-yl)methyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Aminophenyl)-4-((4-fluoro-1h-indazol-1-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the indazole ring: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.
Introduction of the fluoro group: Fluorination reactions can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling reactions: The indazole derivative can be coupled with a benzamide derivative using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or indazole moieties.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Substitution reactions, including nucleophilic aromatic substitution, can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
n-(2-Aminophenyl)-4-((4-fluoro-1h-indazol-1-yl)methyl)benzamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of n-(2-Aminophenyl)-4-((4-fluoro-1h-indazol-1-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- n-(2-Aminophenyl)-4-((4-chloro-1h-indazol-1-yl)methyl)benzamide
- n-(2-Aminophenyl)-4-((4-methyl-1h-indazol-1-yl)methyl)benzamide
- n-(2-Aminophenyl)-4-((4-nitro-1h-indazol-1-yl)methyl)benzamide
Uniqueness
The uniqueness of n-(2-Aminophenyl)-4-((4-fluoro-1h-indazol-1-yl)methyl)benzamide lies in the presence of the fluoro group, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Biological Activity
n-(2-Aminophenyl)-4-((4-fluoro-1h-indazol-1-yl)methyl)benzamide, with the CAS number 920315-07-7, is a compound of interest due to its potential biological activities, particularly in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C21H17FN4O
- Molecular Weight : 364.38 g/mol
- Structure : The compound features an indazole moiety and an amine group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. Indazole derivatives have been shown to exhibit potent inhibitory effects on various protein kinases, including those involved in cancer progression.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of compounds similar to this compound. For instance:
These compounds exhibit nanomolar potency against various cancer cell lines, indicating a strong potential for therapeutic application.
Study on Antiproliferative Effects
A study conducted on similar indazole-containing compounds revealed that they exhibited significant antiproliferative activity against multiple myeloma cell lines. For example, compound 83 showed an IC50 value of 0.64 μM against the MM1.S cell line, highlighting the effectiveness of indazole derivatives in targeting cancer cells .
In Vivo Efficacy
In vivo studies have shown that certain indazole derivatives can inhibit tumor growth in mouse models. For instance, a derivative with structural similarities to this compound was effective in reducing tumor size in xenograft models, demonstrating its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the indazole moiety significantly influence the biological activity of these compounds. The presence of specific substituents at the 4-position and 6-position of the indazole scaffold enhances inhibitory activity against target kinases .
Properties
CAS No. |
920315-07-7 |
---|---|
Molecular Formula |
C21H17FN4O |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[(4-fluoroindazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C21H17FN4O/c22-17-4-3-7-20-16(17)12-24-26(20)13-14-8-10-15(11-9-14)21(27)25-19-6-2-1-5-18(19)23/h1-12H,13,23H2,(H,25,27) |
InChI Key |
ROTJQMSCUPOSNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C4=C(C=N3)C(=CC=C4)F |
Origin of Product |
United States |
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